![molecular formula C24H22N4O5 B2493814 N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1396861-98-5](/img/structure/B2493814.png)
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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Description
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H22N4O5 and its molecular weight is 446.463. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A study by Ramaganesh, Bodke, and Venkatesh (2010) focused on the synthesis of a series of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide and their biological properties. This research is indicative of the potential applications of similar chromene-carboxamide derivatives in exploring antibacterial activities. The method involved synthesizing these compounds via a key intermediate, ethyl 2-oxo2H-chromene-3-carboxylate, which was then subjected to various chemical reactions to produce the desired derivatives. The antibacterial activity was tested against common bacteria such as Staphylococcus aureus and Escherichia coli, showing the relevance of such compounds in developing new antibacterial agents (Ramaganesh, Bodke, & Venkatesh, 2010).
Crystal Structure Analysis
Reis et al. (2013) conducted a study on 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, revealing insights into the crystal structures of these compounds. Such studies are crucial for understanding the physical and chemical properties of potential pharmaceutical compounds, including their stability, solubility, and reactivity. The crystal structure analysis can provide foundational knowledge for the rational design of new drugs based on the chromene scaffold (Reis et al., 2013).
Anxiolytic-like Effects Exploration
Stachowicz et al. (2004) investigated the anxiolytic-like activity of (-)-N-phenyl-7-(hydroxyimino) cyclopropa[b]chromen-1a-carboxamide (PHCCC), an allosteric modulator of metabotropic glutamate4 receptors (mGlu4), highlighting the potential of chromene derivatives in neurological research. This study exemplifies how structural analogs of the mentioned compound could be explored for their effects on anxiety, possibly leading to new treatments for anxiety disorders (Stachowicz et al., 2004).
Cytotoxic Activity Against Cancer Cells
Reddy et al. (2014) synthesized novel 2-(1,2,3-triazolylmethoxy) and isoxazole tagged 2H-Chromene derivatives, which were evaluated for their cytotoxic activity against human cancer cell lines. The study demonstrates the potential of chromene derivatives in anticancer research, where the structural modifications can lead to compounds with significant cytotoxic activities against various cancer types (Reddy et al., 2014).
properties
IUPAC Name |
N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-32-19-9-5-6-16-14-18(23(30)33-20(16)19)22(29)25-12-13-27-24(31)28(17-7-3-2-4-8-17)21(26-27)15-10-11-15/h2-9,14-15H,10-13H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHVVBPRFRJBBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C(=O)N(C(=N3)C4CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
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